4-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have shown high affinity for multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures have been found to bind with high affinity to their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have shown a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The compound’s structure suggests potential interactions with various enzymes, proteins, and other biomolecules .
Cellular Effects
The compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of (3-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported in the literature .
Dosage Effects in Animal Models
There is currently no available data on how the effects of (3-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone vary with different dosages in animal models .
Transport and Distribution
The transport and distribution of (3-Fluorophenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone within cells and tissues, including any transporters or binding proteins that it interacts with, have not been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by reacting a suitable diamine with a dihaloalkane under basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 3-fluorobenzoyl chloride and the piperazine intermediate.
Pyrimidine Ring Formation: The pyrimidine ring is constructed by reacting the intermediate with a suitable pyrimidine precursor under acidic or basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorobenzoyl group.
Scientific Research Applications
4-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperazin-1-yl Derivatives: These compounds share the piperazine and fluorobenzyl moieties but differ in other functional groups.
2-(4-Phenylpiperazin-1-yl)pyrimidine Derivatives: These compounds share the piperazine and pyrimidine moieties but differ in the substituents on the aromatic rings.
Uniqueness
4-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-13(2)26-18-12-17(21-14(3)22-18)23-7-9-24(10-8-23)19(25)15-5-4-6-16(20)11-15/h4-6,11-13H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJPEERKPFLUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.